molecular formula C19H18ClNO4 B14989245 3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B14989245
M. Wt: 359.8 g/mol
InChI Key: WIYHGPQJUOOMDM-UHFFFAOYSA-N
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Description

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with furan rings and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with furan-2-ylmethylamine and 5-methylfuran-2-ylmethylamine to form the desired benzamide compound.

    Microwave-Assisted Synthesis: The use of microwave radiation can significantly enhance the reaction rates and yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The furan rings and benzamide core allow it to bind to proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 1-chloro-3-(furan-2-ylmethylamino)propan-2-one
  • furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Uniqueness

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both furan rings and a methoxy group enhances its reactivity and potential interactions with biological targets .

Properties

Molecular Formula

C19H18ClNO4

Molecular Weight

359.8 g/mol

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C19H18ClNO4/c1-13-5-7-16(25-13)12-21(11-15-4-3-9-24-15)19(22)14-6-8-18(23-2)17(20)10-14/h3-10H,11-12H2,1-2H3

InChI Key

WIYHGPQJUOOMDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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